N'-benzylidene-3-fluorobenzohydrazide
Description
N'-Benzylidene-3-fluorobenzohydrazide is a benzohydrazide derivative synthesized via the condensation of 3-fluorobenzohydrazide with substituted benzaldehydes. Its structure features a fluorine atom at the 3-position of the benzohydrazide moiety, which enhances electron-withdrawing effects and influences intermolecular interactions, such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-13-8-4-7-12(9-13)14(18)17-16-10-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHHZPGGESPJFS-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Bioactivity
N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide
- Structural Difference : Replaces the fluorine at the 3-position with a methyl group.
- Impact : The methyl group introduces steric bulk and electron-donating effects, reducing dipole interactions. Crystallographic studies reveal dihedral angles of 85.3° and 10.0° between aromatic rings, contrasting with the planar geometry of the 3-fluoro analogue .
- Activity : Reduced antimicrobial efficacy compared to the 3-fluoro derivative, likely due to diminished electronegativity and altered molecular packing .
(E)-N'-(3-Nitrobenzylidene)-3-nitrobenzohydrazide
- Structural Difference : Features nitro groups at the 3-positions of both benzohydrazide and benzylidene moieties.
- Impact : Nitro groups enhance electron-withdrawing capacity and molecular weight (MW = 314.24 g/mol), improving redox activity.
- Activity : Exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) but higher cytotoxicity than the 3-fluoro analogue .
N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide
- Structural Difference : Incorporates a hydroxyl group on the benzylidene ring and a methyl group on the benzohydrazide.
- Impact : The hydroxyl group facilitates hydrogen bonding and metal coordination. Copper(II) complexes of this derivative show enhanced antioxidant activity (IC₅₀ = 12 µM for DPPH scavenging) .
Physicochemical Properties
Metal Complexation Behavior
- This compound : Forms stable complexes with vanadium(V), which exhibit insulin-mimetic properties (e.g., 50% glucose uptake stimulation at 10 µM) .
- N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide : Copper(II) complexes demonstrate superior superoxide dismutase (SOD) activity compared to the free ligand .
Antimicrobial Activity
- Insight : Fluorine and nitro substituents enhance Gram-positive bacterial inhibition but may reduce selectivity due to increased cytotoxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-benzylidene-3-fluorobenzohydrazide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via condensation of 3-fluorobenzohydrazide with substituted benzaldehydes under reflux in ethanol or methanol. Critical parameters include:
- Temperature : 70–80°C for 4–6 hours .
- Catalyst : Acidic (e.g., glacial acetic acid) or solvent-free conditions to accelerate imine bond formation .
- Purification : Recrystallization from ethanol or methanol yields pure products (>95% purity). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm hydrazone proton (δ 10.5–11.5 ppm) and aromatic fluorinated carbons (δ 160–165 ppm for C-F coupling) .
- FT-IR : Stretching vibrations for C=N (1600–1640 cm⁻¹) and N-H (3200–3300 cm⁻¹) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Q. What preliminary biological assays are used to screen this compound derivatives for activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound complexes?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Solve structures via SHELXS-97 and refine with SHELXL-2018 .
- Key Metrics : Bond angles around the hydrazone moiety (C=N-N-C) and dihedral angles between fluorophenyl and benzylidene groups .
- Deposition : Submit CIF files to CCDC (e.g., CCDC-1477846) for public access .
Q. What strategies address contradictions in reported bioactivities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., insulin-enhancing vs. antimicrobial activity) .
- Structure-Activity Relationships (SAR) : Vary substituents on the benzylidene ring (e.g., -OCH₃, -Cl) to isolate specific bioactivities .
- In Vivo Validation : Use diabetic rodent models for insulin-enhancing studies (e.g., streptozotocin-induced rats) .
Q. How can computational methods predict the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) .
- Molecular Docking : Dock into insulin receptor (PDB: 3W14) or microbial enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina .
- ADMET Prediction : SwissADME to assess bioavailability and toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
